2,2-Difluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid
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Overview
Description
2,2-Difluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid is a compound that features a unique combination of a difluoroacetic acid moiety and an imidazole ring The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its presence in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid typically involves the methylation of 1-methylimidazole followed by oxidation. One common method includes the reaction of 1-methylimidazole with a methylating agent such as methyl iodide, followed by oxidation with an oxidizing agent like hydrogen peroxide or potassium permanganate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The difluoroacetic acid moiety can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole N-oxides, while substitution reactions can yield a variety of substituted imidazole derivatives.
Scientific Research Applications
2,2-Difluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The difluoroacetic acid moiety can influence the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-1H-imidazol-4-yl)acetic acid: Lacks the difluoro substitution, which can affect its reactivity and biological activity.
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Contains a nitro group, which can significantly alter its chemical properties and applications.
Uniqueness
2,2-Difluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid is unique due to the presence of both the difluoroacetic acid moiety and the imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H6F2N2O2 |
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Molecular Weight |
176.12 g/mol |
IUPAC Name |
2,2-difluoro-2-(1-methylimidazol-4-yl)acetic acid |
InChI |
InChI=1S/C6H6F2N2O2/c1-10-2-4(9-3-10)6(7,8)5(11)12/h2-3H,1H3,(H,11,12) |
InChI Key |
SWEUPRBHEAUXLC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)C(C(=O)O)(F)F |
Origin of Product |
United States |
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